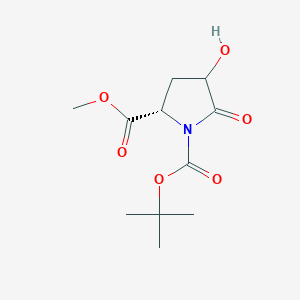
(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine
Vue d'ensemble
Description
(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine: is a trifluoromethylated aromatic amine with significant potential in various scientific and industrial applications. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Bromination: : The starting material, 4-(trifluoromethyl)benzene , undergoes bromination to introduce a bromo group at the para position.
Nucleophilic Substitution: : The bromo group is then substituted with an amine group using an appropriate nucleophile, such as ammonium chloride .
Trifluoromethylation: : The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl lithium .
Industrial Production Methods
In an industrial setting, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation step.
Analyse Des Réactions Chimiques
(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine: undergoes various types of reactions:
Oxidation: : The compound can be oxidized to form trifluoromethylated phenols .
Reduction: : Reduction reactions can produce trifluoromethylated anilines .
Substitution: : Nucleophilic substitution reactions can introduce different functional groups, such as alkyl or aryl groups .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: : Nucleophiles like alkyl halides and aryl halides are employed under various conditions.
Major Products Formed
Trifluoromethylated phenols
Trifluoromethylated anilines
Substituted trifluoromethylated amines
Applications De Recherche Scientifique
(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine: has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activity in drug discovery.
Medicine: : Explored for its therapeutic properties in treating various diseases.
Industry: : Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.
Comparaison Avec Des Composés Similaires
(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine: is compared with other similar compounds, such as trifluoromethylated benzene derivatives and trifluoromethylated anilines . Its unique trifluoromethylated structure provides enhanced stability and reactivity, making it a valuable compound in various applications.
Similar Compounds
Trifluoromethylated benzene derivatives
Trifluoromethylated anilines
Trifluoromethylated phenols
Propriétés
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVDWREITXLOD-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719309 | |
| Record name | (1R)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-03-5 | |
| Record name | (1R)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


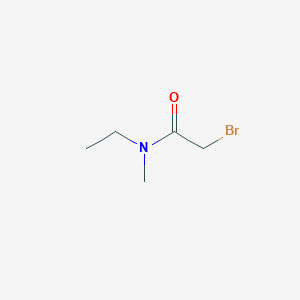
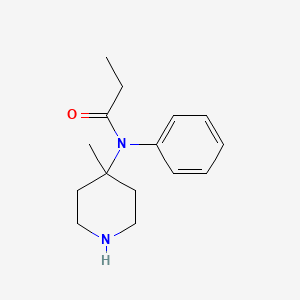
![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
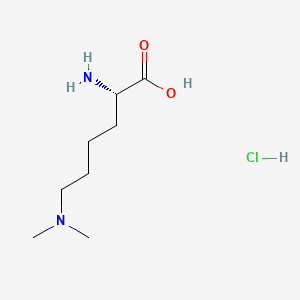
![N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine](/img/structure/B1506684.png)
![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)
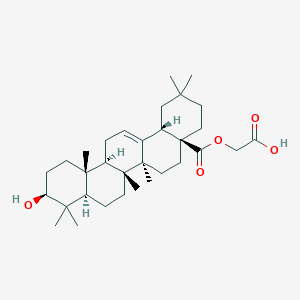



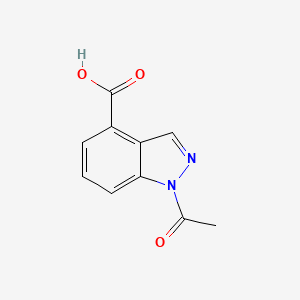
![Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester](/img/structure/B1506705.png)
